molecular formula C15H30O B1605002 4-Pentadecanone CAS No. 925-51-9

4-Pentadecanone

Cat. No. B1605002
CAS RN: 925-51-9
M. Wt: 226.4 g/mol
InChI Key: QCJWNUNXTZOXCF-UHFFFAOYSA-N
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Description

4-Pentadecanone is a chemical compound with the molecular formula C15H30O . It is also known by other names such as n-Undecyl-n-propyl ketone and PENTADECAN-4-ONE .


Synthesis Analysis

A novel synthesis method of cyclopentadecanone from vegetable oil has been reported . The synthesis yields of cyclopentadecanone were 38.5% . The synthesis strategy has the characteristics of fewer synthesis steps and high utilization efficiency of 15-tetracosenic acid, which is simple and economical .


Molecular Structure Analysis

The molecular structure of 4-Pentadecanone consists of 15 carbon atoms, 30 hydrogen atoms, and one oxygen atom . The average mass is 226.398 Da and the monoisotopic mass is 226.229660 Da .

Scientific Research Applications

Antimicrobial Properties

4-Pentadecanone, derived from Eclipta alba L. plant extract, demonstrates potential in combating bacterial infections. A 2020 study utilized molecular docking to show that Pentadecanone can effectively deactivate the alcohol dehydrogenase enzyme in Escherichia coli, a common cause of diarrhea. This suggests its use as an antimicrobial agent (Rani, K., Mohanty, A., Parida, S., Mohanty, Manisha, Sahu, Subhashree, Nayak, Sanchayita, Mohanty, S., 2020).

Cancer Research

In 2018, a study explored the potential of 4-Pentadecanone as a biomarker in cancer detection. Researchers developed a method to trace metabolic pathways of cancer cells and found that 2-pentadecanone, a related compound, is derived from glucose to fatty acid synthesis, a pathway distinct in certain cancer cells. This indicates its role in understanding and detecting cancer metabolic pathways (Lee, Dong-Kyu, Na, Euiyeon, Park, Seongoh, Park, Jeong-Hill, Lim, Johan, Kwon, S., 2018).

Polymer Chemistry

A study in 1977 analyzed model molecules similar to 4-Pentadecanone to understand the chemical sequences in polymers like polystyrene. This research is significant for the field of polymer chemistry, particularly in improving the understanding of polymer structures (Jasse, B., Lauprêtre, F., Monnerie, L., 1977).

Supramolecular Chemistry

In 2011, a study on 3-substituted 2,4-pentadionates, closely related to 4-Pentadecanone, showed their use in constructing photoactive supramolecular assemblies. This research has implications in controlling energy and electron transfer processes in photoactive systems, important in the field of supramolecular chemistry (Olivier, Jean‐Hubert, Harrowfield, J., Ziessel, R., 2011).

Environmental Science

A 2013 study investigated secondary organic aerosol formation mechanisms using compounds including 6,10,14-trimethyl-2-pentadecanone. This research is crucial in understanding the environmental impact and formation processes of aerosols, contributing significantly to atmospheric science (Zhao, Yunliang, Kreisberg, N., Worton, D., Isaacman, G., Weber, R., Liu, Shang, Day, D., Russell, L., Markovic, M., VandenBoer, T., Murphy, J., Hering, S., Goldstein, A., 2013).

properties

IUPAC Name

pentadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJWNUNXTZOXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303479
Record name 4-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentadecanone

CAS RN

925-51-9
Record name 4-Pentadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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